molecular formula C19H22FN3O4 B563244 Gatifloxacin-d4 CAS No. 1190043-25-4

Gatifloxacin-d4

Cat. No.: B563244
CAS No.: 1190043-25-4
M. Wt: 379.425
InChI Key: XUBOMFCQGDBHNK-CNVQUGECSA-N
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Description

Gatifloxacin-d4 is a deuterium-labeled derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to trace the metabolic pathways and pharmacokinetics of Gatifloxacin without altering its chemical properties significantly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin-d4 involves the incorporation of deuterium into the Gatifloxacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent labeling. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Gatifloxacin-d4, like its non-labeled counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Gatifloxacin-d4, like Gatifloxacin, exerts its antibacterial effects by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Uniqueness of Gatifloxacin-d4: this compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for scientific research without altering the pharmacological properties of the parent compound. This makes it particularly useful for detailed pharmacokinetic and metabolic studies .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOMFCQGDBHNK-CNVQUGECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721474
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190043-25-4
Record name 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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